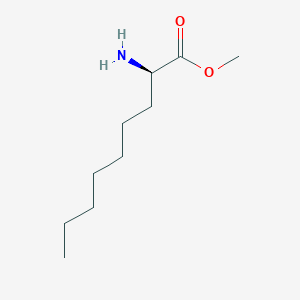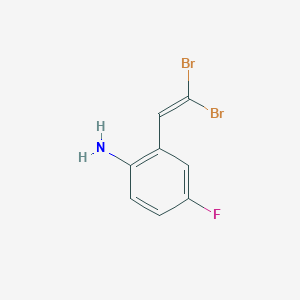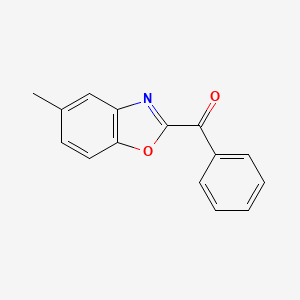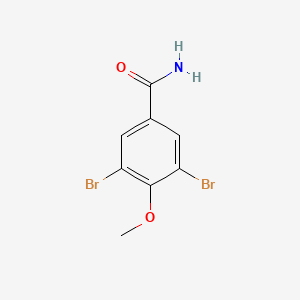
3,5-Dibromo-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-methoxybenzamide is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzamide typically involves the bromination of 4-methoxybenzamide. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reaction control systems ensures consistent product quality and minimizes the formation of by-products. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, resulting in compounds like 3,5-dimethoxy-4-methoxybenzamide.
Oxidation: Oxidized products may include 3,5-dibromo-4-methoxybenzoic acid.
Reduction: Reduced products may include 3,5-dibromo-4-methoxybenzylamine.
Scientific Research Applications
3,5-Dibromo-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Dibromo-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3,5-Dibromo-4-methoxybenzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
4135-43-7 |
|---|---|
Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
308.95 g/mol |
IUPAC Name |
3,5-dibromo-4-methoxybenzamide |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
IHWCXAIMCFXLFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


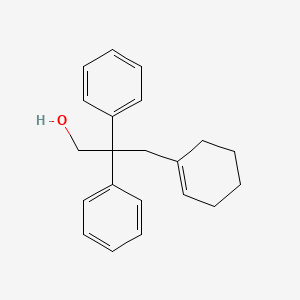
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
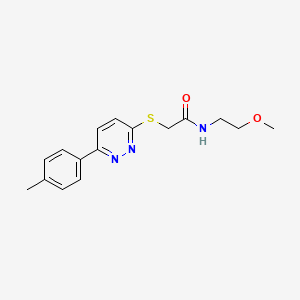
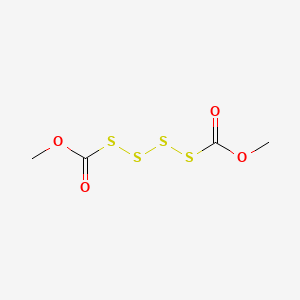
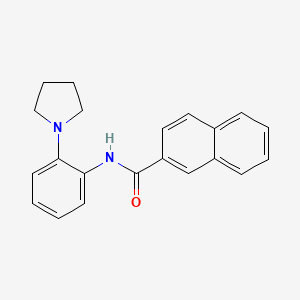
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
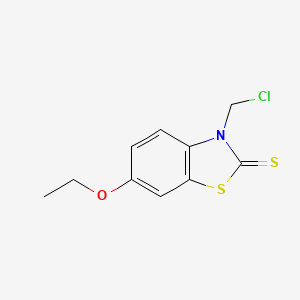
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
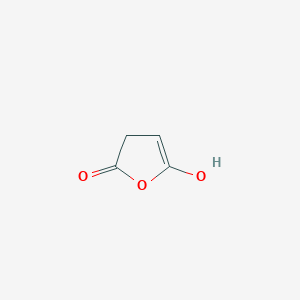
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
